1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound with potential applications in pharmaceuticals, particularly in the development of antibacterial agents. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms as the only heteroatoms in a condensed system. Its structure indicates it may possess properties similar to other quinoline derivatives that have been studied for their antibacterial and antiviral activities .
The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions, including:
Specific reagents and conditions for each step vary based on the desired yield and purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time play critical roles in optimizing the synthesis process.
The molecular formula for 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is , and its molecular weight is approximately 332.4 g/mol .
The compound's structural data can be represented using various chemical notations such as SMILES or InChI formats, which provide a way to encode molecular structures in text form.
The reactivity of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be characterized by:
The specific conditions for these reactions will depend on the nature of the reagents used and may require careful optimization to achieve desired product yields.
The mechanism of action for compounds like 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves:
Studies suggest that similar quinoline derivatives exhibit strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in medicinal chemistry .
The chemical properties include:
Relevant data from similar compounds indicate potential reactivity patterns that can be explored further in experimental settings .
The primary applications of 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include:
Retrosynthetic disconnection of 1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reveals three strategic bond-forming steps:
Critical Disconnections:
The compound’s zwitterionic character profoundly influences its crystallization behavior. Solvothermal synthesis (hydrothermal conditions at 423 K) yields hexahydrate crystals (P21/n space group, monoclinic system) featuring extensive hydrogen-bonded networks. Key structural features include [3] [6]:
Table 1: Crystallographic Parameters of Hydrated Zwitterion
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/n |
Unit Cell (Å) | a=8.0925, b=24.075, c=10.8006 |
β (°) | 92.064 |
Volume (ų) | 2102.9 |
Hydration (H₂O/quinolone) | 6:1 |
Hydrogen Bonds | 14 distinct O/N-H···O interactions |
Reaction conditions critically impact hydrate formation: Elevated temperatures (≥423 K) in aqueous media favor crystalline hydrates, whereas anhydrous solvents yield amorphous solids with reduced bioavailability [6].
This quinolone acts as a versatile ligand for transition metals through its carboxylate and carbonyl groups. Coordination modes include [6]:
Zinc(II) complexes demonstrate tetrahedral geometry with quinolone:metal ratios of 2:1, while copper(II) forms polymeric chains via N,O-linkages. The protonation state governs coordination behavior:
Table 2: Metal Complex Architectures
Metal Ion | Coordination Geometry | Ligand Ratio | Application Relevance |
---|---|---|---|
Zn(II) | Tetrahedral | 2:1 | Enhanced antibacterial activity |
Cu(II) | Distorted octahedral | 1:1 (polymeric) | DNA interaction studies |
Mg(II) | Octahedral | 2:1 | Hydrated biocompatible forms |
Synthetic protocols involve refluxing stoichiometric mixtures of metal salts and quinolone in ethanol/water, with pH control (5.5–6.5) to maintain ligand deprotonation [6].
The C7-piperidine moiety dictates solubility and bioactivity. Key synthetic considerations:
Table 3: Piperidine Variants and Physicochemical Properties
C7-Substituent | LogP* | Aqueous Solubility (mg/mL) | Melting Point (°C) |
---|---|---|---|
4-Methylpiperidin-1-yl | 2.51 | 1.8 | 179-181 (dec.) |
4-Methylpiperazin-1-yl | 1.89 | 12.4 | >300 (hydrate) |
4-Formylpiperazin-1-yl | 1.75 | 15.2 | 248–250 |
4-(2-Aminoethyl)piperazin-1-yl | 0.92 | >20 | Not reported |
*Predicted partition coefficients
Incorporation of 4-methylpiperidine (vs. piperazine analogs) enhances lipophilicity (LogP 2.51 vs. 1.89 for 4-methylpiperazinyl), improving membrane penetration but reducing crystallinity. Modifications like N-formylpiperazine increase solubility via reduced basicity, crucial for injectable formulations [4] [7] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: